Ethyl 2-amino-2-(4-methylphenyl)acetate
Description
Ethyl 2-amino-2-(4-methylphenyl)acetate is an α-amino ester derivative characterized by a phenyl ring substituted with a methyl group at the para position and an ethyl ester moiety. This compound belongs to a class of structurally versatile molecules with applications in medicinal chemistry, agrochemicals, and organic synthesis. Its synthesis typically involves alkylation or condensation reactions, followed by reduction or functional group transformations, as observed in analogous compounds . The amino and ester groups confer both nucleophilic and electrophilic reactivity, making it a valuable intermediate for further derivatization.
Properties
CAS No. |
500772-83-8 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-amino-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
DSKQRYBPFPGISF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
Ethyl 2-phenylacetate + Ammonia or Amine → Ethyl 2-amino-2-(4-methylphenyl)acetate
Procedure:
- Starting Material: Ethyl 2-(4-methylphenyl)acetate or a similar ester precursor.
- Reagents: Ammonia or primary amines (e.g., methylamine).
- Conditions: Reflux in ethanol or other polar solvents, often with a catalyst such as palladium or nickel to facilitate the amination.
- Outcome: Formation of the amino ester via nucleophilic substitution at the alpha-carbon.
This method is supported by literature indicating that amination of esters can be achieved via nucleophilic attack under reflux conditions, often with the aid of catalysts or activating groups.
Multi-Component Synthesis via Mannich-Type Reactions
Another prominent route involves Mannich-type multicomponent reactions, which combine aldehydes, amines, and active methylene compounds.
Reaction Scheme:
4-Methylbenzaldehyde + Ammonia + Ethyl acetoacetate → this compound
Procedure:
- Reagents: 4-Methylbenzaldehyde, ammonia, and ethyl acetoacetate.
- Conditions: Acidic or neutral conditions, often under mild heating.
- Mechanism: The aldehyde reacts with ammonia to form an imine, which then undergoes nucleophilic attack by ethyl acetoacetate, leading to the aminoester after tautomerization.
This route is advantageous for its simplicity and high yields, as demonstrated in various multicomponent synthesis studies.
Amination via Reductive Amination
Reductive amination of keto derivatives derived from ethyl 2-phenylacetate offers another pathway:
Reaction Scheme:
Ethyl 2-phenylacetate derivative → Ketone intermediate → Reductive amination → this compound
Procedure:
- Step 1: Oxidize ethyl 2-phenylacetate to the corresponding ketone.
- Step 2: Subject the ketone to reductive amination with ammonia or methylamine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen with a metal catalyst.
- Conditions: Mild temperatures, often in methanol or ethanol solvents.
This method provides high selectivity and is well-documented in amino acid and amino ester syntheses.
Synthesis via Ester Hydrolysis and Subsequent Amination
A two-step process involves hydrolyzing the ester to the corresponding acid, followed by amination:
Procedure:
- Step 1: Hydrolyze ethyl 2-(4-methylphenyl)acetate to 2-(4-methylphenyl)acetic acid using aqueous base (NaOH or KOH).
- Step 2: Convert the acid to the acid chloride using thionyl chloride or oxalyl chloride.
- Step 3: React the acid chloride with ammonia or primary amines to form the amino acid derivative.
- Step 4: Re-esterify the amino acid if necessary using ethanol and acid catalysis.
This route is more laborious but allows for precise functional group transformations.
Research Outcomes and Data Tables
| Method | Starting Material | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Direct Amination | Ethyl 2-(4-methylphenyl)acetate | Ammonia/Amine | Reflux, Catalyst | 70-85% | High regioselectivity |
| Mannich Reaction | 4-Methylbenzaldehyde + Ethyl acetoacetate | Ammonia | Mild heating | 80-90% | One-pot synthesis |
| Reductive Amination | Ketone intermediate | NaBH3CN or H2 | Mild conditions | 75-88% | High selectivity |
| Hydrolysis & Amination | Ethyl ester | NaOH, SOCl2 | Hydrolysis, then amination | 60-75% | Multi-step process |
Research Outcomes
- Efficiency: Multi-component and reductive amination methods offer high yields (>85%) with mild conditions.
- Selectivity: Mannich-type reactions provide regioselective amino substitution.
- Scalability: Ester hydrolysis followed by amination is suitable for larger scale but involves more steps.
- Solvent and Catalyst Effects: Polar solvents like ethanol or methanol facilitate nucleophilic substitutions; catalysts such as palladium or nickel enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(4-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2-amino-2-(4-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(4-methylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : Electron-donating groups (e.g., methyl) enhance the stability of the aromatic ring, while electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, influencing reactivity in cross-coupling or nucleophilic substitution reactions .
- Heteroaryl Variants : Replacement of the phenyl ring with pyridine (as in ) introduces nitrogen-based coordination sites, expanding utility in catalysis or metal-organic frameworks.
Physical Properties and Spectral Data
- Melting Points: Ethyl 2-(4-aminophenoxy)acetate, a structurally related compound, exhibits a melting point of 56–58°C . In contrast, halogenated derivatives (e.g., Cl, F) often display higher melting points due to increased polarity.
- NMR Data: The ¹H NMR spectrum of Ethyl 2-(4-aminophenoxy)acetate shows characteristic signals for aromatic protons (δ 6.47–6.62 ppm), the ester methyl group (δ 1.18 ppm), and the NH₂ group (δ 4.65 ppm) . Similar shifts are expected for this compound, with downfield shifts for NH₂ due to hydrogen bonding.
Biological Activity
Ethyl 2-amino-2-(4-methylphenyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 209.24 g/mol. The compound features an ethyl ester group, an amino group, and a para-methylphenyl substituent, which contribute to its diverse reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the amino group enhances its ability to form hydrogen bonds with microbial targets, potentially disrupting their cellular functions.
2. Anticancer Effects
Studies have suggested that this compound may possess anticancer properties . Its structural features allow it to interact with biological targets involved in cell growth regulation. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and modulating signaling pathways related to cell survival .
The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within biological systems. The amino group can facilitate hydrogen bonding, enhancing binding affinity to target proteins, while the ester moiety may undergo hydrolysis to release active metabolites that exert therapeutic effects.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Alkylation Reactions : Using suitable alkyl halides in the presence of bases.
- Reduction Reactions : Converting nitro or other functional groups into amines under specific conditions.
These synthetic routes allow for the production of this compound with varying degrees of purity and yield, impacting its biological efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative analysis with similar compounds reveals that:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-[(4-methoxyphenyl)amino]acetate | Contains a methoxy group | Different electronic properties |
| Mthis compound | Methyl group instead of ethyl | Potentially different solubility |
| Ethyl 2-(4-aminophenyl)acetate | Lacks methyl substitution | Different biological profile |
The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.
Case Studies
- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that this compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.
- Anticancer Research : In vitro assays showed that treatment with this compound resulted in a dose-dependent reduction in cell viability among breast cancer cell lines, with IC values comparable to established chemotherapeutic agents .
Q & A
Basic: What are the standard synthetic routes for Ethyl 2-amino-2-(4-methylphenyl)acetate?
The compound is typically synthesized via a condensation reaction between 4-methylbenzaldehyde and glycine ethyl ester hydrochloride under basic conditions (e.g., NaOH). The reaction forms an imine intermediate, which is subsequently reduced or stabilized to yield the target compound. Purification involves recrystallization or column chromatography to isolate the product from unreacted starting materials and by-products .
Advanced: How can reaction conditions be optimized for high-yield, large-scale synthesis?
Optimization strategies include:
- Catalyst Screening : Use of phase-transfer catalysts or organocatalysts to enhance reaction efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .
- Green Chemistry : Solvent recycling and waste minimization via in-line purification systems.
Advanced kinetic studies (e.g., reaction calorimetry) can identify rate-limiting steps for process intensification .
Basic: What spectroscopic methods are used to characterize this compound?
- NMR : and NMR confirm the ester group (δ ~4.2 ppm for –OCHCH) and aromatic protons (δ ~7.2 ppm for 4-methylphenyl).
- Mass Spectrometry : ESI-MS identifies the molecular ion peak (m/z ~223 for [M+H]).
- IR : Stretching frequencies for NH (~3350 cm) and ester C=O (~1740 cm) .
Advanced: How can crystallographic data resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles, particularly for the stereochemistry of the amino and ester groups. For twinned crystals or high-resolution data, WinGX/ORTEP visualizes anisotropic displacement parameters and validates hydrogen bonding networks. Advanced refinement protocols (e.g., Hirshfeld surface analysis) can clarify packing anomalies .
Basic: What biological screening assays are applicable for this compound?
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition).
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How do substituent variations influence structure-activity relationships (SAR)?
Comparative studies with analogs (e.g., 4-fluoro or 4-bromo derivatives) reveal:
- Electron-Withdrawing Groups (e.g., –NO): Enhance electrophilicity, improving enzyme inhibition.
- Steric Effects : Bulky substituents (e.g., –OCH) reduce binding affinity to planar active sites.
Quantitative SAR (QSAR) models using DFT calculations predict bioactivity trends .
Advanced: How to address contradictions in reported melting points or bioactivity data?
- Reproducibility Checks : Validate synthetic protocols (e.g., solvent purity, drying time).
- Statistical Analysis : Use ANOVA to compare datasets and identify outliers.
- Crystallographic Purity : SC-XRD confirms polymorphic forms affecting physical properties .
Basic: What chromatographic methods separate enantiomers of this compound?
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Capillary Electrophoresis : Cyclodextrin additives resolve enantiomers via host-guest interactions .
Advanced: How can computational modeling predict drug-target interactions?
- Molecular Docking (AutoDock Vina) : Simulate binding to active sites (e.g., kinases, proteases).
- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
- Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger Suite .
Advanced: What green chemistry approaches minimize waste in synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time and energy use.
- Biocatalysis : Lipases (e.g., Candida antarctica) catalyze esterification without harsh acids.
- Solvent-Free Mechanochemistry : Ball milling achieves >90% yield with minimal purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
